5'-Ethyl-2'-hydroxy-3'-nitroacetophenone physical properties
5'-Ethyl-2'-hydroxy-3'-nitroacetophenone physical properties
An In-depth Technical Guide to the Physical Properties of 5'-Ethyl-2'-hydroxy-3'-nitroacetophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
5'-Ethyl-2'-hydroxy-3'-nitroacetophenone is a substituted aromatic hydroxyketone that serves as a versatile and valuable intermediate in multiple scientific domains. Its molecular architecture, featuring hydroxyl, nitro, ethyl, and acetyl functional groups, provides a rich landscape for chemical modifications. This makes it a key building block in the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents, including potential anti-inflammatory and analgesic compounds.[1] Furthermore, its utility extends to materials science, where it can be incorporated into the formulation of specialty chemicals and dyes.[1]
An accurate and comprehensive understanding of the physical properties of this compound is a prerequisite for its effective application in research and drug development. These properties govern its behavior in chemical reactions, dictate its formulation possibilities, and influence its pharmacokinetic profile. This guide provides a detailed examination of the key physicochemical characteristics of 5'-Ethyl-2'-hydroxy-3'-nitroacetophenone, offering both established data and robust, field-proven protocols for their experimental determination.
Core Chemical and Physical Properties
A summary of the fundamental properties of 5'-Ethyl-2'-hydroxy-3'-nitroacetophenone provides a foundational dataset for any research endeavor. While some properties are computationally derived, they offer reliable estimates for experimental design.
| Property | Value / Description | Source |
| IUPAC Name | 1-(5-ethyl-2-hydroxy-3-nitrophenyl)ethanone | [2] |
| CAS Number | 71002-71-6 | [1][2] |
| Molecular Formula | C₁₀H₁₁NO₄ | [1][2] |
| Molecular Weight | 209.20 g/mol | [1][2] |
| Appearance | Expected to be a yellow crystalline solid, characteristic of many nitroaromatic compounds. | N/A |
| XLogP3 (Lipophilicity) | 2.4 | [2] |
| Melting Point | Not available in surveyed literature. A detailed protocol for determination is provided in Section 3. | N/A |
| Storage Conditions | Store at 0-8°C. | [1] |
Structural and Spectroscopic Characterization
Verifying the identity and purity of 5'-Ethyl-2'-hydroxy-3'-nitroacetophenone is the first critical step in any experimental workflow. Spectroscopic methods provide an irrefutable structural signature.
Mass Spectrometry (MS)
Expertise & Experience: Mass spectrometry is essential for confirming the molecular weight and fragmentation pattern. For nitroaromatic compounds, Electron Ionization (EI) and Chemical Ionization (CI) are powerful techniques. The aromatic ring's ability to stabilize charge often results in a strong molecular ion peak ([M]⁺•).[3][4]
Expected Fragmentation:
-
Molecular Ion ([M]⁺•): A prominent peak at m/z 209.
-
[M-15]⁺: Loss of a methyl group (•CH₃) from the acetyl moiety.[3][4]
-
Nitro Group Fragments: Ions corresponding to the loss of nitro-related groups, such as [M-NO]⁺ (m/z 179) and [M-NO₂]⁺ (m/z 163), are also characteristic.[3]
Protocol: Sample Analysis by GC-MS (EI)
-
Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of a high-purity solvent like ethyl acetate or dichloromethane.
-
Derivatization (Optional but Recommended): To improve volatility and prevent peak tailing from the hydroxyl group, derivatization with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is recommended.[3][4] To the 1 mL sample solution, add 100 µL of BSTFA and 10 µL of pyridine (as a catalyst). Cap the vial and heat at 60-70°C for 30 minutes.
-
Injection: Inject 1 µL of the prepared solution into the GC-MS instrument.
-
GC Conditions (Example):
-
Column: HP-5ms or equivalent (30 m x 0.25 mm x 0.25 µm).
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min. Hold for 5 minutes.
-
-
MS Conditions (Example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Source Temperature: 230°C.
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and key fragment peaks, confirming the structure and molecular weight.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: ¹H and ¹³C NMR are unparalleled for elucidating the precise atomic connectivity. The spectrum provides definitive proof of the ethyl, acetyl, and aromatic ring substitutions.
Expected ¹H NMR Signals (in CDCl₃):
-
Ethyl Group (CH₂CH₃): A triplet around δ 1.2-1.4 ppm (3H) and a quartet around δ 2.6-2.8 ppm (2H).
-
Acetyl Group (COCH₃): A sharp singlet around δ 2.5-2.7 ppm (3H).
-
Aromatic Protons: Two doublets in the aromatic region (δ 7.0-8.5 ppm), corresponding to the two protons on the phenyl ring.
-
Hydroxyl Proton (OH): A broad singlet, which may appear over a wide range (δ 5-12 ppm) and is D₂O exchangeable.
Protocol: NMR Sample Preparation
-
Dissolution: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Homogenization: Cap the tube and gently invert it several times or use a vortex mixer to ensure the sample is fully dissolved.
-
Analysis: Acquire ¹H and ¹³C spectra on a suitable NMR spectrometer (e.g., 300 or 400 MHz).
Infrared (IR) Spectroscopy
Expertise & Experience: IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups.
Expected Characteristic Absorption Bands (cm⁻¹):
-
O-H Stretch: A broad band from 3200-3500 cm⁻¹.
-
Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.
-
Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹.
-
C=O Stretch (Ketone): A strong, sharp peak around 1650-1680 cm⁻¹.[5]
-
Aromatic C=C Bending: Peaks in the 1450-1600 cm⁻¹ region.
-
N-O Asymmetric & Symmetric Stretch (Nitro): Two strong peaks, typically around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively.
Melting Point and Thermal Analysis
Trustworthiness: The melting point is a fundamental physical property that serves as a primary indicator of a compound's purity. Pure crystalline compounds exhibit a sharp, narrow melting range (typically <2°C), whereas impurities cause both a depression and a broadening of this range.[6][7][8] This makes melting point determination an essential, self-validating system for quality control.
Protocol: Capillary Melting Point Determination
This protocol describes the standard method using a digital melting point apparatus.
-
Sample Preparation:
-
Capillary Loading:
-
Tap the open end of a capillary tube into the powdered sample until a small amount enters the tube.
-
Invert the tube and tap the sealed end gently on a hard surface to pack the powder into the bottom. Repeat until a column of 2-3 mm of packed sample is achieved.
-
-
Initial Rapid Determination:
-
Place the loaded capillary into the apparatus.
-
Set a rapid heating rate (e.g., 10-20°C per minute) to quickly find an approximate melting range.[7]
-
-
Accurate Determination:
-
Allow the apparatus to cool to at least 20°C below the approximate melting point.
-
Place a new loaded capillary into the apparatus.
-
Set a slow heating rate (1-2°C per minute) starting from ~15°C below the expected melting point.[7]
-
Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ - T₂.
-
Caption: Workflow for accurate melting point determination.
Solubility Profiling
Expertise & Experience: Solubility is a critical parameter in drug development, directly impacting a compound's absorption and bioavailability.[10][11] Answering the question "What is the solubility?" requires distinguishing between two key measurements: kinetic and thermodynamic solubility.[11][12][13] Kinetic solubility is a high-throughput measure of how readily a compound stays in solution after being introduced from a DMSO stock, mimicking early screening conditions. Thermodynamic solubility is the true equilibrium value, representing the maximum concentration of the most stable crystalline form in a given medium.[12] Given its XLogP3 of 2.4, 5'-Ethyl-2'-hydroxy-3'-nitroacetophenone is predicted to have limited aqueous solubility.
Protocol: Kinetic Solubility by Nephelometry
Trustworthiness: This method provides a rapid, automated assessment suitable for early-stage discovery. The measurement of light scattering (turbidity) provides a direct, physical indication of precipitation.
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the compound (e.g., 10 mM) in 100% Dimethyl Sulfoxide (DMSO).[13]
-
Plate Setup: Using a liquid handler or manual pipette, dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells of a 96-well microplate.[13]
-
Buffer Addition: Add aqueous buffer (e.g., 198 µL of Phosphate-Buffered Saline, PBS, at pH 7.4) to each well to achieve the desired final compound concentration (e.g., 100 µM) and a consistent final DMSO concentration (e.g., 1%).[13]
-
Incubation: Seal the plate and shake it for a defined period (e.g., 2 hours) at a controlled temperature (e.g., room temperature or 37°C).
-
Measurement: Place the microplate into a nephelometer and measure the light scattering in each well.
-
Data Analysis: The concentration at which a significant increase in turbidity is detected above the background is defined as the kinetic solubility.
Caption: High-throughput kinetic solubility workflow.
Protocol: Thermodynamic Solubility by Shake-Flask Method
Trustworthiness: The shake-flask method remains the gold-standard for determining equilibrium solubility.[12] By ensuring excess solid is present and allowing sufficient time to reach equilibrium, this protocol provides a highly reliable and self-validating measurement of a compound's true solubility limit.
-
Sample Preparation: Add an excess amount of the solid compound (enough to ensure some solid remains undissolved at the end) to a series of glass vials.
-
Media Addition: To each vial, add a precise volume of the desired aqueous medium. For pharmaceutical applications, this typically includes buffers at pH 1.2, 4.5, and 6.8 to assess solubility across the gastrointestinal tract, as recommended for the Biopharmaceutics Classification System (BCS).[12]
-
Equilibration: Seal the vials tightly and place them in an orbital shaker or rotator set to a constant temperature (e.g., 25°C or 37°C). Agitate for 24-72 hours. The extended time is crucial to allow the system to reach equilibrium.[12]
-
Phase Separation: After equilibration, allow the vials to stand so the excess solid can settle. Carefully collect the supernatant. To ensure all solid is removed, centrifuge the supernatant and then filter it through a low-binding filter (e.g., 0.22 µm PVDF).[10][12]
-
Concentration Analysis: Quantify the concentration of the dissolved compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[10] Prepare a standard curve with known concentrations of the compound to ensure accurate quantification.
-
Solid-State Analysis (Optional but Recommended): Analyze the remaining solid from the vial using a technique like X-ray Powder Diffraction (XRPD) to confirm that the compound has not converted to a different polymorphic or hydrated form during the experiment.[12]
Caption: Workflow for thermodynamic (shake-flask) solubility.
Safety and Handling
Professional diligence requires adherence to strict safety protocols when handling any chemical intermediate.
-
GHS Hazard Statements:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves, and safety glasses or goggles.
-
Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place, as recommended at 0-8°C.[1]
Conclusion
5'-Ethyl-2'-hydroxy-3'-nitroacetophenone is a compound of significant interest for synthetic and medicinal chemistry. This guide has detailed the critical physical properties that define its behavior and utility. By employing the robust, validated protocols outlined herein for spectroscopic characterization, melting point analysis, and solubility profiling, researchers and drug development professionals can ensure data integrity and make informed decisions. A thorough physicochemical characterization is the bedrock upon which successful synthesis, formulation, and development programs are built, unlocking the full potential of this versatile chemical entity.
References
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5'-Ethyl-2'-hydroxy-3'-nitroacetophenone | C10H11NO4 - PubChem. (n.d.). National Institutes of Health. [Link]
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What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011, July 1). American Pharmaceutical Review. [Link]
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Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. (n.d.). Atmospheric Measurement Techniques. [Link]
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Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026, January 22). Raytor. [Link]
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Structural Characteristics and Reactivity Relationships of Nitroaromatic and Nitramine Explosives – A Review of Our Computational Chemistry and Spectroscopic Research. (2007, December 13). MDPI. [Link]
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(PDF) Characterization of Aerosol Nitroaromatic Compounds: Validation of an Experimental Method. (n.d.). ResearchGate. [Link]
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[Chemical Composition and Characterization of Nitroaromatic Compounds in Urban Areas of Shanghai]. (2023, December 8). PubMed. [Link]
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o-NITROACETOPHENONE. (n.d.). Organic Syntheses Procedure. [Link]
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(a) ¹H NMR, (b) ¹³C NMR, and (c) FT-IR spectra of m-nitroacetophenone. (n.d.). ResearchGate. [Link]
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